Thiophosphoryl chloride
Overview
Description
Thiophosphoryl chloride, with a chemical formula of PSCl₃, is a phosphorus compound that is important in various chemical reactions and studies. Its molecular structure has been analyzed through techniques such as electron diffraction, revealing significant details like phosphorus-chlorine and phosphorus-sulfur distances and the Cl-P-Cl angle, which are crucial for understanding its chemical behavior (Beach & Stevenson, 1938).
Synthesis Analysis
Thiophosphoryl chloride is synthesized from elemental sulfur and phosphorus trichloride in a reaction that allows for isotopic exchange, useful for creating radiolabeled compounds. This method provides a convenient approach to synthesizing high-specific-activity thiophosphoryl chloride, which is otherwise not readily available commercially (Slama et al., 1993).
Molecular Structure Analysis
The molecular structure of thiophosphoryl chloride has been extensively studied, providing insights into its symmetry and vibrational modes. The Raman spectrum analysis confirms its C3v-3m point group symmetry, and assignments of frequency shifts to specific modes of vibration have been made, contributing to a deeper understanding of its structure (Gerding & Westrik, 2010).
Chemical Reactions and Properties
Thiophosphoryl chloride acts as a donor towards metal chlorides, forming addition compounds with antimony pentachloride and sulfur trioxide, among others. Its reactivity has been studied in various contexts, including its behavior with aluminum chloride and bromide, highlighting its role in substitution reactions and adduct formation (Veer & Jellinek, 2010).
Physical Properties Analysis
The physical properties of thiophosphoryl chloride, such as its electron diffraction pattern, have been analyzed to determine the distances between atoms within the molecule and the angles formed by these bonds. This information is vital for understanding the compound's geometry and reactivity (Beach & Stevenson, 1938).
Chemical Properties Analysis
Thiophosphoryl chloride's chemical properties, including its reactivity with other compounds and its role in synthesis reactions, have been explored in various studies. For example, its ability to form adducts with metal halides and its application in the synthesis of heterocyclic compounds demonstrate its versatility and importance in organic and inorganic chemistry (Veer & Jellinek, 2010; Huang et al., 2000) (Huang et al., 2000).
Scientific Research Applications
Insecticide Production
- Application Summary: Thiophosphoryl chloride is used in the industrial production of insecticides . It is used to thiophosphorylate organic compounds, a process that is widely applicable for amines and alcohols .
- Methods of Application: Thiophosphoryl chloride is synthesized from phosphorus chloride. The most common synthesis, used in industrial manufacturing, involves directly reacting phosphorus trichloride with excess sulfur at 180 °C .
- Results or Outcomes: The result of this process is the production of insecticides. The exact outcomes, including effectiveness and yield, would depend on the specific insecticide being produced and the precise conditions of the reaction .
N-Phosphorylation and N-Thiophosphorylation of Aminonucleosides
- Application Summary: Thiophosphoryl chloride is used in the aqueous N-phosphorylation and N-thiophosphorylation of aminonucleosides . This process is used in the synthesis of analogues of nucleoside monophosphates and phosphodiesters .
- Methods of Application: The methodology involves the use of thiophosphoryl chloride as a (thio)phosphorylation agent on a series of generic amines. The thiophosphoramidates thus formed can then be S-alkylated to produce analogues of phosphodiester systems .
- Results or Outcomes: The result of this process is the synthesis of analogues of nucleoside monophosphates and phosphodiesters. These analogues have a number of applications, including investigations of the roles of phosphate in the binding of nucleoside monophosphates to enzymes .
Synthesis of O-Ethyl Dichlorothiophosphate
- Application Summary: Thiophosphoryl chloride is used in the synthesis of O-ethyl dichlorothiophosphate .
- Methods of Application: The exact methods of application are not specified in the source, but it would involve a reaction between thiophosphoryl chloride and another compound to produce O-ethyl dichlorothiophosphate .
- Results or Outcomes: The result of this process is the production of O-ethyl dichlorothiophosphate. The exact outcomes, including yield and purity, would depend on the specific conditions of the reaction .
Synthesis of Parathion
- Application Summary: Thiophosphoryl chloride is used in the synthesis of parathion, a widely used organophosphate insecticide and acaricide .
- Methods of Application: The synthesis involves the reaction of thiophosphoryl chloride with diethyl 4-nitrophenyl phosphate .
- Results or Outcomes: The result of this process is the production of parathion. The exact outcomes, including effectiveness and yield, would depend on the specific conditions of the reaction .
Aqueous N-Phosphorylation and N-Thiophosphorylation of Unprotected Aminonucleosides
- Application Summary: Thiophosphoryl chloride is used in the aqueous N-phosphorylation and N-thiophosphorylation of unprotected aminonucleosides . This process is used in the synthesis of analogues of nucleoside monophosphates and phosphodiesters .
- Methods of Application: The methodology involves the use of thiophosphoryl chloride as a (thio)phosphorylation agent on a series of generic amines. The thiophosphoramidates thus formed can then be S-alkylated to produce analogues of phosphodiester systems .
- Results or Outcomes: The result of this process is the synthesis of analogues of nucleoside monophosphates and phosphodiesters. These analogues have a number of applications, including investigations of the roles of phosphate in the binding of nucleoside monophosphates to enzymes .
Synthesis of O-Ethyl Dichlorothiophosphate
- Application Summary: Thiophosphoryl chloride is used in the synthesis of O-ethyl dichlorothiophosphate .
- Methods of Application: The exact methods of application are not specified in the source, but it would involve a reaction between thiophosphoryl chloride and another compound to produce O-ethyl dichlorothiophosphate .
- Results or Outcomes: The result of this process is the production of O-ethyl dichlorothiophosphate. The exact outcomes, including yield and purity, would depend on the specific conditions of the reaction .
Synthesis of Parathion
- Application Summary: Thiophosphoryl chloride is used in the synthesis of parathion, a widely used organophosphate insecticide and acaricide .
- Methods of Application: The synthesis involves the reaction of thiophosphoryl chloride with diethyl 4-nitrophenyl phosphate .
- Results or Outcomes: The result of this process is the production of parathion. The exact outcomes, including effectiveness and yield, would depend on the specific conditions of the reaction .
Aqueous N-Phosphorylation and N-Thiophosphorylation of Unprotected Aminonucleosides
- Application Summary: Thiophosphoryl chloride is used in the aqueous N-phosphorylation and N-thiophosphorylation of unprotected aminonucleosides . This process is used in the synthesis of analogues of nucleoside monophosphates and phosphodiesters .
- Methods of Application: The methodology involves the use of thiophosphoryl chloride as a (thio)phosphorylation agent on a series of generic amines. The thiophosphoramidates thus formed can then be S-alkylated to produce analogues of phosphodiester systems .
- Results or Outcomes: The result of this process is the synthesis of analogues of nucleoside monophosphates and phosphodiesters. These analogues have a number of applications, including investigations of the roles of phosphate in the binding of nucleoside monophosphates to enzymes .
Synthesis of O-Ethyl Dichlorothiophosphate
- Application Summary: Thiophosphoryl chloride is used in the synthesis of O-ethyl dichlorothiophosphate .
- Methods of Application: The exact methods of application are not specified in the source, but it would involve a reaction between thiophosphoryl chloride and another compound to produce O-ethyl dichlorothiophosphate .
- Results or Outcomes: The result of this process is the production of O-ethyl dichlorothiophosphate. The exact outcomes, including yield and purity, would depend on the specific conditions of the reaction .
Safety And Hazards
Future Directions
properties
IUPAC Name |
trichloro(sulfanylidene)-λ5-phosphane | |
---|---|---|
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cl3PS/c1-4(2,3)5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYSXVGEZYESBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
P(=S)(Cl)(Cl)Cl | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3PS | |
Record name | THIOPHOSPHORYL CHLORIDE | |
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Record name | THIOPHOSPHORYL CHLORIDE | |
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Record name | Thiophosphoryl chloride | |
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URL | https://en.wikipedia.org/wiki/Thiophosphoryl_chloride | |
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DSSTOX Substance ID |
DTXSID3063253 | |
Record name | Phosphorothioic trichloride | |
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Molecular Weight |
169.4 g/mol | |
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Physical Description |
Thiophosphoryl chloride appears as a colorless fuming liquid. Boiling point 257 °F (125 °C). Irritates the eyes and mucous membranes. Corrosive to metals and tissue., Colorless fuming liquid with pungent odor; [ICSC], FUMING COLOURLESS LIQUID WITH PUNGENT ODOUR. | |
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Record name | Thiophosphoryl chloride | |
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Record name | THIOPHOSPHORYL CHLORIDE | |
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Boiling Point |
125 °C @ 760 MM HG, 125 °C | |
Record name | THIOPHOSPHORYL CHLORIDE | |
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Solubility |
SOL IN BENZENE, CARBON TETRACHLORIDE, CARBON DISULFIDE, CHLOROFORM, Solubility in water: reaction | |
Record name | THIOPHOSPHORYL CHLORIDE | |
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Density |
1.635, Relative density (water = 1): 1.6 | |
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Vapor Density |
5.86 (AIR= 1), Relative vapor density (air = 1): 5.8 | |
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Vapor Pressure |
16.35 [mmHg], vapor pressure = 16.35 mm Hg at 25 °C/ calculated from experimentally derived coefficients/, Vapor pressure, kPa at 25 °C: 2.9 | |
Record name | Thiophosphoryl chloride | |
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Product Name |
Thiophosphoryl chloride | |
Color/Form |
Colorless liquid, CRYSTALLIZES AS ALPHA-FORM @ -40.8 °C OR AS BETA-FORM @ -36.2 °C | |
CAS RN |
3982-91-0 | |
Record name | THIOPHOSPHORYL CHLORIDE | |
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Melting Point |
-35 °C | |
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Citations
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